molecular formula C11H8N4O B1492804 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092500-45-1

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1492804
CAS No.: 2092500-45-1
M. Wt: 212.21 g/mol
InChI Key: MXMGLRVEBJXYKC-UHFFFAOYSA-N
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Description

2-(4-Formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a formyl group at position 4, a pyridin-4-yl group at position 3, and an acetonitrile moiety at position 1 (Figure 1). Its molecular formula is C₁₂H₉N₄O, with a molecular weight of 233.23 g/mol.

Properties

IUPAC Name

2-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMGLRVEBJXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of Pyrazole Derivatives

The critical step in synthesizing 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is the selective formylation at the 4-position of the pyrazole ring. The literature consistently reports the use of the Vilsmeier-Haack reaction as the preferred method for introducing the formyl group into pyrazole systems.

  • Vilsmeier-Haack Reaction Conditions : This reaction typically employs phosphoryl chloride (POCl3) and dimethylformamide (DMF) as reagents, conducted at elevated temperatures (90–120 °C) to generate the electrophilic formylating agent in situ. The pyrazole substrate is treated with this reagent to afford the 4-formyl derivative with good regioselectivity.

  • Substrate Scope : Pyrazole derivatives substituted at the 3-position with aryl or heteroaryl groups, such as pyridin-4-yl, are amenable to formylation under these conditions, yielding 3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydes.

  • Limitations : Unsubstituted 3,5-dimethyl-1H-pyrazole shows resistance to formylation at the 4-position due to competing electrophilic substitution at the nitrogen atom, which forms an ammonium ion and hampers formylation. Protection strategies or alternative synthetic routes are sometimes necessary in such cases.

Introduction of the Acetonitrile Side Chain

Following the successful formylation of the pyrazole core, the acetonitrile substituent is introduced typically via nucleophilic substitution or condensation reactions involving cyano-containing reagents.

  • Synthesis of 2-(pyridin-4-yl)acetonitrile Esters : According to patent literature, ethyl 2-cyano-2-(pyridin-4-yl)acetate can be synthesized by heating appropriate precursors in the presence of water and ethyl acetate, followed by drying and filtration to isolate the ester intermediate. This intermediate is a key building block for coupling with the formylated pyrazole.

  • Coupling Strategies : The formyl group on the pyrazole can undergo condensation with cyano-containing nucleophiles or intermediates to form the acetonitrile-linked pyrazole. This can involve Knoevenagel-type condensations or related carbonyl condensation reactions, often catalyzed by bases or acids under controlled conditions.

Protection and Functional Group Transformations

To improve yields and selectivity, protection of reactive groups and stepwise transformations are employed:

  • Protection of Hydroxyl Groups : For pyrazole derivatives bearing hydroxyl substituents (e.g., 2-(pyrazol-1-yl)ethanols), acylation with acetic anhydride or vinyl acetate in the presence of copper acetate catalysis protects the hydroxyl group, enabling subsequent formylation by Vilsmeier-Haack reagents.

  • Hydrolysis and Chlorination : After formylation, hydrolysis and chlorination steps may be applied to convert intermediates into more reactive acyl chlorides or aldehyde derivatives, facilitating further coupling reactions.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome Reference
1 Formylation (Vilsmeier-Haack) POCl3, DMF, 90–120 °C 4-formyl-3-(pyridin-4-yl)-1H-pyrazole
2 Ester formation Heating with ethyl cyanoacetate derivatives Ethyl 2-cyano-2-(pyridin-4-yl)acetate ester intermediate
3 Condensation (Knoevenagel-type) Base or acid catalysis, ethanol or dioxane solvent Formation of this compound
4 Protection (if applicable) Acetic anhydride or vinyl acetate, copper acetate Protected intermediates for improved formylation
5 Hydrolysis/Chlorination Acid or thionyl chloride Conversion to acyl chlorides or aldehydes for further reactions

Detailed Research Findings and Notes

  • The Vilsmeier-Haack reaction is the most reliable and widely used method for introducing the formyl group into pyrazole rings, especially for 3-substituted pyrazoles with aryl or heteroaryl groups like pyridin-4-yl.

  • Protection of hydroxyl groups on pyrazole derivatives is necessary to prevent side reactions and to facilitate selective formylation.

  • The acetonitrile side chain is typically introduced via condensation with cyanoacetate esters or related cyano compounds, often requiring careful control of reaction conditions to achieve high yields and purity.

  • The overall synthetic route requires purification steps such as extraction with ethyl acetate, drying with anhydrous sodium sulfate, filtration, and sometimes chromatographic separation to isolate the desired product with high purity.

  • Yields reported for key steps such as ester formation and formylation are generally high (around 85-90%), indicating the efficiency of these methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(4-carboxy-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile.

    Reduction: 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Research has investigated its potential as a ligand in coordination chemistry. The compound's interactions with biological macromolecules suggest possible roles in biological systems, including enzyme inhibition or receptor modulation.

Medicine

The compound has been explored for its therapeutic properties, particularly:

  • Anti-inflammatory Activity : Preliminary studies indicate potential effects on inflammatory pathways.
  • Anticancer Activity : In vitro studies have shown that it may inhibit cancer cell proliferation by inducing apoptosis. Specific pathways involved are still under investigation but may include key regulatory proteins in cancer metabolism.

Industry

In industrial applications, 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is utilized in the development of advanced materials such as polymers and nanomaterials due to its unique chemical properties.

Recent studies have highlighted the antimicrobial potential of this compound:

Activity TypePathogen/Cell TypeMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
Escherichia coli0.025
AntifungalCandida albicans0.015

These findings indicate that structural modifications could enhance efficacy, suggesting a structure–activity relationship (SAR) that warrants further exploration.

Antimicrobial Properties

A study evaluated various pyrazole derivatives for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells effectively. The specific mechanisms remain under investigation, but initial results suggest targeting critical pathways involved in cancer cell survival and growth.

Mechanism of Action

The mechanism by which 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile are best contextualized by comparing it to analogous pyrazole-acetonitrile derivatives.

Table 1: Comparison of Key Pyrazole-Acetonitrile Derivatives

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Applications References
Target Compound 4-formyl, 3-(pyridin-4-yl) C₁₂H₉N₄O 233.23 Formyl, pyridine, nitrile Likely involves formylation of pyrazole precursors (exact method not detailed in evidence). Intermediate for pharmaceuticals or ligands. -
Example 79 () 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl), 1-(cyclopropylsulfonyl) C₁₉H₂₀N₇O₂S 418.47 Sulfonyl, pyrrolopyrimidine, nitrile Reacted with cyclopropylsulfonyl chloride in acetonitrile. JAK inhibitor candidate; emphasis on kinase selectivity.
Step 5 Product () 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl), 1-(ethylsulfonyl) C₁₈H₁₈N₇O₂S 404.45 Sulfonyl, pyrrolopyrimidine, nitrile LiBF₄-mediated deprotection in acetonitrile/water at 75°C. Intermediate in JAK inhibitor synthesis.
Example 75 () 4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl), 1-(ethylsulfonyl) C₂₃H₃₁N₇O₃SSi 557.77 Sulfonyl, SEM-protected pyrrolopyrimidine, nitrile Ethylsulfonyl chloride addition in ethyl acetate at 0–5°C. Protected intermediate for stepwise JAK inhibitor synthesis.
Compound 4-(prop-2-yn-1-yl), 3-(pyridin-4-yl) C₁₂H₉N₄ 209.23 Propargyl, pyridine, nitrile Structural data available (chem960.com ); synthesis not detailed. Potential click chemistry substrate.

Key Structural and Functional Differences

Substituent Complexity :

  • The target compound’s formyl group distinguishes it from sulfonyl- or propargyl-substituted analogs (e.g., Examples 79 and 75). The formyl group is electron-withdrawing and reactive, enabling condensation or nucleophilic addition reactions, whereas sulfonyl groups enhance solubility and metabolic stability in drug candidates .
  • The pyridin-4-yl group in the target compound contrasts with the pyrrolo[2,3-d]pyrimidin-4-yl moieties in Examples 79 and 73. The latter are critical for binding to kinase ATP pockets, suggesting the target compound may lack direct kinase inhibition unless further functionalized .

Synthetic Flexibility: The target compound’s synthesis likely involves formylation of a pyrazole precursor, whereas sulfonylated analogs (Examples 79, 75) require sulfonyl chloride reagents under controlled conditions .

Biological Relevance :

  • Sulfonylated derivatives (e.g., Example 79) are explicitly linked to JAK inhibition, a therapeutic target in autoimmune diseases. The absence of a sulfonyl or pyrrolopyrimidine group in the target compound suggests divergent applications, such as metal-organic framework (MOF) synthesis or as a ligand precursor .

Stability and Reactivity

  • The acetonitrile group in all compounds facilitates hydrogen bonding and dipole interactions. However, the formyl group in the target compound introduces susceptibility to oxidation, necessitating stabilization during storage.
  • Sulfonylated analogs exhibit higher thermal stability due to strong S=O bonds, as evidenced by their use in high-temperature reactions (e.g., 75°C in ) .

Biological Activity

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrazole ring substituted with a formyl group and a pyridine ring, which contributes to its diverse reactivity and biological interactions.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
CAS Number2092500-45-1
Molecular FormulaC11H8N4O
Molecular Weight216.21 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the formyl and pyridine groups under controlled conditions. Specific reagents and catalysts are utilized to ensure high yield and purity of the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its antibacterial and antifungal activities against several pathogens. For instance, it demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors, modulating their activity. This modulation can affect key signaling pathways within cells, contributing to its therapeutic effects.

Study on Antimicrobial Activity

In a recent investigation, various derivatives of pyrazole were synthesized and tested for their antimicrobial properties. The study found that compounds similar to this compound exhibited promising antibacterial activities against E. coli and S. aureus. The results indicated that structural modifications could enhance efficacy, suggesting a structure–activity relationship (SAR) that warrants further exploration .

Anticancer Potential

Research has also explored the anticancer potential of pyrazole derivatives. In vitro studies indicated that certain compounds could inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The specific pathways involved remain under investigation, but preliminary results suggest that these compounds may target critical regulatory proteins in cancer cell metabolism .

Tables of Biological Activity

Activity TypePathogen/Cell TypeMIC (mg/mL)
AntibacterialStaphylococcus aureus0.0039
Escherichia coli0.025
AntifungalCandida albicans0.015

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:

  • Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated aldehydes under reflux conditions (xylene, 25–30 hours) .
  • Functionalization : Introduction of the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and controlled pH .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous Na₂SO₄ is used for drying .
    • Key Considerations : Temperature control (80–120°C) and inert atmosphere (N₂/Ar) minimize side reactions like oxidation of the formyl group .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies pyrazole ring protons (δ 6.5–8.5 ppm) and formyl protons (δ ~9.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z for C₁₂H₉N₅O: 255.08) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous pyrazole derivatives (orthorhombic crystal system, Pca21 space group) .

Q. How do the pyridinyl and formyl groups influence the compound’s reactivity and solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Pyridinyl group : Enhances coordination with metal ions (e.g., in catalysis) and improves solubility in polar solvents due to lone-pair electrons .
  • Formyl group : Participates in condensation reactions (e.g., Schiff base formation) but requires stabilization via low-temperature storage (−20°C) to prevent oxidation .
  • Solubility : Moderate solubility in DMSO (~10 mg/mL); poor aqueous solubility necessitates derivatization (e.g., acetonitrile-to-carboxylic acid conversion) for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, particularly for large-scale applications?

  • Methodological Answer :

  • Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions, with ligand optimization (e.g., XPhos) to reduce by-products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to 2–4 hours) and improves regioselectivity in pyrazole ring formation .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) achieves >95% purity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?

  • Methodological Answer :

  • Dynamic NMR analysis : Detects tautomerism in pyrazole rings (e.g., 1H vs. 2H tautomers) that may cause spectral discrepancies .
  • Computational validation : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict NMR chemical shifts and compare with experimental data .
  • Synchrotron X-ray diffraction : High-resolution data (≤0.8 Å) resolves ambiguities in bond lengths/angles, as seen in orthorhombic crystal structures .

Q. What experimental designs assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Incubate in buffer solutions (pH 4–9) at 37°C; monitor via HPLC for degradation products (e.g., formic acid release) .
  • Photolysis assays : Expose to UV light (254 nm) in quartz cells; LC-MS identifies radicals or nitroso intermediates .
  • Ecotoxicity screening : Use Daphnia magna or algal models to evaluate LC₅₀ values, following OECD guidelines .

Q. How can computational modeling predict the compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases) .
  • Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (formyl group) and aromatic π-stacking (pyridinyl ring) .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and free-energy changes (MM-PBSA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

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